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Compound of Interest

Compound Name: 2-Bromo-4-chlorophenylacetate

Cat. No.: B13655034

Get Quote

Executive Summary
2-Bromo-4-chlorophenylacetate (Acetic acid, 2-bromo-4-chlorophenyl ester) exhibits a high-

reactivity profile intermediate between 4-chlorophenyl acetate and 2,4-dichlorophenyl acetate.

Its reactivity is governed by a "push-pull" conflict: the enhanced electrophilicity of the carbonyl

carbon (driven by the electron-withdrawing 2-bromo and 4-chloro groups) is slightly attenuated

by the steric bulk of the ortho-bromine atom.

In nucleophilic acyl substitution (e.g., hydrolysis, aminolysis), it serves as a robust "active

ester," offering faster kinetics than mono-substituted analogs but greater hydrolytic stability

than 4-nitrophenyl acetate, making it a controlled alternative for enzyme activity assays and

bioconjugation.

Theoretical Framework: Electronic vs. Steric
Governance
To predict and rationalize the reactivity of 2-Bromo-4-chlorophenylacetate, we must decouple

the electronic and steric contributions using the Hammett-Taft Equation:
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Electronic Activation (The Factor)
The reactivity of phenyl acetates in alkaline hydrolysis correlates linearly with the acidity (

) of the leaving group (phenol).

4-Chloro Effect (

): Inductive electron withdrawal increases carbonyl electrophilicity.

2-Bromo Effect (

): The ortho-bromine exerts a strong inductive effect (-I), significantly lowering the

of the leaving group (2-bromo-4-chlorophenol, predicted

) compared to phenol (

).

Net Result: The leaving group is highly stabilized, facilitating rapid C-O bond cleavage.

Steric Modulation (The Factor)
Ortho-Effect: Unlike the 4-chloro substituent, the 2-bromo group is adjacent to the reaction

center. The Van der Waals radius of Bromine (1.85 Å) is significant.

Kinetic Consequence: In the

mechanism, the formation of the tetrahedral intermediate is the rate-determining step. The
ortho-bromo group introduces steric strain, slightly retarding the approach of the nucleophile
compared to a purely electronic prediction.

Comparative Reactivity Analysis
The following table synthesizes experimental data and kinetic predictions to rank 2-Bromo-4-
chlorophenylacetate against standard alternatives.

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 10 Tech Support

https://www.benchchem.com/product/b13655034/docs?utm_src=pdf-body#comparative-reactivity-guide-2-bromo-4-chlorophenylacetate-vs-halophenyl-acetate-analogs
https://www.benchchem.com/product/b13655034/docs?utm_src=pdf-body#comparative-reactivity-guide-2-bromo-4-chlorophenylacetate-vs-halophenyl-acetate-analogs
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13655034?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Compound Structure Leaving Group
Relative
Reactivity (

)

Kinetic Profile

Phenyl Acetate Ph-OAc 9.99 1.0 (Baseline)

Slow. Requires

strong base or

catalysis.

4-Chlorophenyl

Acetate
4-Cl-Ph-OAc 9.41 ~4 – 6x

Moderate. Purely

electronic

activation.

2-Bromo-4-

chlorophenyl

Acetate

2-Br-4-Cl-Ph-

OAc
~7.92 ~50 – 80x

High. Strong

electronic

activation

dampened

slightly by steric

hindrance.

2,4-

Dichlorophenyl

Acetate

2,4-Cl2-Ph-OAc 7.85 ~100x

High. Similar

electronics to the

target, but less

steric hindrance

(Cl < Br).

4-Nitrophenyl

Acetate
4-NO2-Ph-OAc 7.15 ~1000x

Very High. The

gold standard for

rapid hydrolysis;

often too

unstable for long-

term assays.

Detailed Comparisons
1. vs. 4-Chlorophenyl Acetate
Verdict: 2-Bromo-4-chlorophenylacetate is significantly more reactive.

Reasoning: The addition of the ortho-bromo group drops the leaving group
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by ~1.5 units. The electronic acceleration far outweighs the steric penalty.

Application: Use the 2-bromo-4-chloro analog when 4-chlorophenyl acetate yields sluggish

kinetics in esterase assays.

2. vs. 2,4-Dichlorophenyl Acetate
Verdict: 2-Bromo-4-chlorophenylacetate is slightly less reactive.

Reasoning: Both compounds have similar electronic profiles (leaving group

~7.8–7.9). However, the ortho-Bromine is bulkier than the ortho-Chlorine. The increased
steric hindrance (

) makes the 2-bromo analog slightly slower, offering better "shelf stability" while maintaining
high reactivity.

3. vs. 4-Nitrophenyl Acetate (pNPA)
Verdict: 2-Bromo-4-chlorophenylacetate is less reactive and more selective.

Reasoning: pNPA is extremely labile due to the strong resonance withdrawal of the nitro

group. 2-Bromo-4-chlorophenylacetate provides a "controlled burn"—fast enough for

efficient assays but less prone to spontaneous (background) hydrolysis in aqueous buffers.

Experimental Validation Protocols
The following protocols are designed to empirically verify the reactivity differences.

Protocol A: Alkaline Hydrolysis Kinetics (UV-Vis)
Objective: Determine the pseudo-first-order rate constant (

) and second-order rate constant (

).

Materials:

Buffer: 10 mM Phosphate Buffer (pH 7.0 – 8.0).
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Solvent: Acetonitrile (MeCN) for stock solutions.

Instrument: UV-Vis Spectrophotometer with temperature control (

).

Workflow:

Stock Preparation: Prepare 10 mM stock solutions of 2-Bromo-4-chlorophenylacetate and

reference esters in MeCN.

Reaction Initiation: Add 20

of stock to 1.98 mL of buffer in a quartz cuvette (Final [S] = 100

).

Monitoring: Immediately monitor the increase in absorbance at the

of the leaving group phenolate.

2-Bromo-4-chlorophenolate:[1][2][3]

nm (scan to confirm).

4-Nitrophenolate (Control):

nm.[4]

Data Analysis: Fit the absorbance vs. time curve to the exponential equation:

Validation: Repeat at three distinct pH values (e.g., 7.4, 7.8, 8.2). Plot

vs.

to derive

.

Protocol B: Aminolysis Competitiveness Assay
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Objective: Assess the "Active Ester" utility for bioconjugation.

Workflow:

Mix equimolar amounts (1 mM) of 2-Bromo-4-chlorophenylacetate and benzylamine in

.

Monitor the disappearance of the ester carbonyl peak (

) and appearance of the amide carbonyl (

) via FT-IR or HPLC.

Compare half-life (

) with 4-chlorophenyl acetate. Expect

for the 2-bromo analog to be minutes, whereas the 4-chloro analog may take hours.

Visualizations
Diagram 1: Mechanistic Pathway & Steric Influence
This diagram illustrates the

hydrolysis mechanism, highlighting where the ortho-bromo group exerts its steric influence.
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Caption: The hydrolysis pathway showing the competition between electronic stabilization

(Green) and steric destabilization (Red) at the transition state.

Diagram 2: Reactivity Hierarchy
A flowchart ranking the esters based on leaving group ability and steric factors.
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4-Nitrophenyl Acetate
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Caption: Hierarchical ranking of phenyl acetates. The target compound (Blue) sits in the "sweet

spot" of high reactivity with steric control.
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Google Patents.WO2019063748A1 - Ror-gamma inhibitors. (Describes synthesis of 2-
bromo-4-chlorophenyl acetate as Intermediate 95).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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